Product packaging for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone(Cat. No.:)

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Cat. No.: B12069235
M. Wt: 242.07 g/mol
InChI Key: SNZHLQGVNUAJTN-UHFFFAOYSA-N
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Description

Context within Heterocyclic Chemistry: Pyridines and Imidazolidinones

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is composed of two key heterocyclic systems: pyridine (B92270) and imidazolidinone.

The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom. uni.lu This nitrogen atom imparts basicity and polarity to the molecule and possesses a non-bonding electron pair capable of forming hydrogen bonds with biological receptors, a feature that makes the pyridine nucleus a cornerstone in drug design. uni.lu Pyridine and its derivatives are known for their versatility and the relative ease of functionalization. uni.lu

The imidazolidinone ring is a five-membered heterocycle that is structurally related to imidazolidine (B613845) and contains a cyclic urea (B33335) fragment. google.com These rings are prevalent in a wide array of pharmaceuticals, natural products, and are also employed as chiral auxiliaries in asymmetric synthesis. beilstein-journals.org The 2-imidazolidinone structure, specifically, is found in drugs such as imidapril (B193102) and emicerfont. google.com The combination of these two heterocyclic systems in one molecule creates a unique scaffold with distinct chemical properties and synthetic potential. Fused imidazole (B134444) and pyridine ring systems, known as imidazopyridines, are recognized for possessing valuable pharmaceutical properties not always present in the individual components. nih.gov

Significance as a Modular Scaffold for Chemical Synthesis

The primary significance of this compound in chemical research lies in its role as a modular scaffold. Its structure contains specific reactive sites that allow for the systematic construction of more complex molecules.

The bromine atom attached to the pyridine ring at the 6-position is a key functional handle. Bromopyridines are well-established substrates for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, the bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters. nih.gov

Ullmann-Type C-N Cross-Coupling: Reaction with nitrogen-containing nucleophiles to form new C-N bonds. ambeed.com

Sonogashira Coupling: Reaction with terminal alkynes.

Heck Coupling: Reaction with alkenes.

These transformations allow chemists to append diverse molecular fragments to the pyridine core, making the compound an excellent starting point for generating libraries of related compounds for drug discovery or materials science applications. The imidazolidinone ring also offers sites for further functionalization, although the bromo-group on the pyridine ring is typically the more reactive site for cross-coupling chemistry. The synthesis of related imidazo[4,5-b]pyridin-2-one derivatives often starts from a precursor like 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one, which is then elaborated through reactions on the heterocyclic core. nih.govambeed.com

Current Research Landscape and Future Directions

The research landscape for this compound is primarily defined by its utility as an intermediate in the synthesis of more elaborate molecules with potential biological activity. While dedicated studies on the compound itself are not widespread, the classes of molecules it belongs to—pyridines and imidazolidinones—are areas of intense investigation.

Imidazopyridines, which share structural similarities, are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive agents. nih.gov Derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents. ambeed.com Patents reveal that related bromo-substituted heterocyclic structures are key intermediates in the synthesis of complex molecules, such as inhibitors of the Polycomb Repressive Complex 2 (PRC2), which have applications in oncology. google.com

Future research involving this compound will likely continue to leverage its properties as a versatile building block. Its value lies in providing a reliable and adaptable starting point for constructing novel compounds for high-throughput screening and lead optimization in drug discovery programs. The ability to easily modify the structure via the bromo-substituent allows for systematic exploration of the structure-activity relationships of the resulting, more complex molecules.

Interactive Data Tables

Table 1: Properties of Constituent Heterocyclic Scaffolds This table outlines the general properties and significance of the two core heterocyclic rings present in the title compound.

HeterocycleClassKey FeaturesSignificance in Chemistry
Pyridine 6-membered aromaticContains one nitrogen atom; basic; polar; capable of H-bonding. uni.luUbiquitous in medicinal chemistry; versatile synthetic building block. uni.lu
Imidazolidinone 5-membered non-aromaticCyclic urea derivative. google.comCore structure in various pharmaceuticals; used as a chiral auxiliary. google.combeilstein-journals.org

Table 2: Key Reactions for Bromo-Pyridine Scaffolds This table highlights common and powerful cross-coupling reactions utilized to functionalize brominated pyridine rings, demonstrating the synthetic utility of compounds like this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura Boronic Acid / EsterPalladium (e.g., Pd(OAc)₂) + LigandC-C nih.gov
Ullmann Coupling Amines, CarbazolesCopper (e.g., CuCl) + LigandC-N ambeed.com
Sonogashira Coupling Terminal AlkynePalladium + CopperC-C (alkyne)
Heck Coupling AlkenePalladiumC-C (alkene)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3O B12069235 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C8H8BrN3O/c9-6-2-1-3-7(11-6)12-5-4-10-8(12)13/h1-3H,4-5H2,(H,10,13)

InChI Key

SNZHLQGVNUAJTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 6 Bromo 2 Pyridinyl 2 Imidazolidinone

Precursor-Based Synthesis Approaches

Precursor-based methods are foundational in organic synthesis, relying on the assembly of the target molecule from key starting materials that already contain significant portions of the final structure. The synthesis of 1-(6-bromo-2-pyridinyl)-2-imidazolidinone frequently employs bromopyridine and imidazolidinone-containing precursors.

Utilization of Bromopyridine Derivatives

A primary strategy for synthesizing the title compound involves starting with a pre-functionalized pyridine (B92270) ring, specifically a 6-bromopyridine derivative. A common and logical precursor is 2-amino-6-bromopyridine (B113427). This approach leverages the nucleophilic character of the amino group to construct the imidazolidinone ring.

One potential pathway involves the reaction of 2-amino-6-bromopyridine with a suitable two-carbon electrophile that can subsequently cyclize to form the imidazolidinone ring. For instance, reaction with 2-chloroethyl isocyanate would first form a urea (B33335) intermediate, N-(6-bromopyridin-2-yl)-N'-(2-chloroethyl)urea. nih.gov Intramolecular cyclization of this intermediate, typically promoted by a base, would then yield this compound. The synthesis of the required 2-chloroethyl isocyanate is a known process. rsc.org

Another approach using a bromopyridine derivative is the reaction of 2,6-dibromopyridine (B144722) with 2-imidazolidinone. researchgate.net This reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where one of the bromine atoms is displaced by the nitrogen of the imidazolidinone ring. This method, however, may require careful control of reaction conditions to achieve mono-substitution and avoid the formation of the di-substituted product. High temperatures are often required for such substitutions on pyridine rings. researchgate.net

The synthesis of the key precursor, 2-amino-6-bromopyridine, can be accomplished from commercially available materials such as 2,6-dibromopyridine or 6-bromo-2-pyridinecarboxylic acid. researchgate.net

Incorporation of Imidazolidinone Building Blocks

Alternatively, the synthesis can commence with the pre-formed imidazolidinone ring, which is then coupled with a suitable pyridyl electrophile. 2-Imidazolidinone itself is a readily available starting material. google.com The synthesis of imidazolidin-2-ones can be achieved through various methods, including the reaction of 1,2-diamines with phosgene (B1210022) or its equivalents like carbonyldiimidazole (CDI). nih.gov For instance, trans-(R,R)-diaminocyclohexane can be converted to the corresponding imidazolidin-2-one via a pseudo-multicomponent one-pot protocol involving Schiff base formation, reduction, and cyclization with CDI. nih.govnih.gov

With the imidazolidinone building block in hand, it can be coupled with a 2,6-dihalopyridine, such as 2,6-dibromopyridine. This coupling is typically facilitated by a metal catalyst, as discussed in section 2.3.

Direct Synthetic Pathways

Direct synthetic methods aim to construct the target molecule in a more convergent manner, often involving the simultaneous formation of multiple bonds or the direct functionalization of a pre-existing heterocyclic core.

Alpha-Ureation Reactions in Pyridyl-Imidazolidinone Formation

A notable direct synthetic pathway for forming N-pyridyl imidazolidinones is the α-ureation reaction. This reaction involves the treatment of pyridine N-oxides with 2-chloro-4,5-dihydroimidazole. nih.gov This method provides a direct route to introduce the imidazolidinone moiety onto the pyridine ring at the C2 position. To obtain the desired 6-bromo derivative, one could envision starting with a 6-bromopyridine N-oxide. The N-oxide activates the pyridine ring for nucleophilic attack, facilitating the formation of the C-N bond.

Regioselective Functionalization Strategies Involving Bromine

Another direct approach involves the synthesis of the parent compound, 1-(2-pyridinyl)-2-imidazolidinone, followed by regioselective bromination. The synthesis of 1-(2-pyridinyl)-2-imidazolidinone can be accomplished by reacting 2-aminopyridine (B139424) with 2-chloroethyl isocyanate, followed by intramolecular cyclization.

The subsequent bromination of the 1-(2-pyridinyl)-2-imidazolidinone presents a challenge in regioselectivity. The pyridine ring is generally deactivated towards electrophilic substitution, and directing the bromine to the 6-position requires specific strategies. Bromination of pyridine itself often requires harsh conditions and can lead to a mixture of products. researchgate.net However, various methods for the regioselective bromination of fused pyridine N-oxides and other heteroaromatic systems have been developed. rsc.orgnih.gov For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source allows for the regioselective C2-bromination of fused pyridine N-oxides under mild conditions. organic-chemistry.org Electrochemical methods using tetra-n-butylammonium bromide (TBAB) as both a brominating agent and an electrolyte have also been shown to be effective for the regioselective bromination of imidazo (B10784944) heteroaromatic motifs. rsc.org The application of such methods to 1-(2-pyridinyl)-2-imidazolidinone could potentially favor bromination at the desired 6-position, depending on the directing effects of the imidazolidinone substituent and the reaction conditions employed. The use of N-Bromosuccinimide (NBS) in a solvent like DMF is a common method for the bromination of various heterocyclic compounds. nih.gov

Metal-Catalyzed Synthetic Routes

Metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-nitrogen bonds. Both palladium and copper-based catalytic systems are highly relevant for the synthesis of this compound.

A prominent palladium-catalyzed method is the Buchwald-Hartwig amination. wiley.com This reaction can be employed to couple 2-imidazolidinone with 2,6-dibromopyridine. The use of specialized phosphine (B1218219) ligands, such as tBuBrettPhos, has been shown to be effective for the amination of unprotected bromoimidazoles. nih.gov The reaction typically utilizes a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base. cmu.edu This approach offers the advantage of proceeding under relatively mild conditions. Microwave-assisted Buchwald-Hartwig amination has also been shown to significantly reduce reaction times. nih.gov

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-based methods. cmu.edu This reaction can be used to couple an aryl halide with an amine or amide. In the context of synthesizing the target molecule, 2-imidazolidinone could be coupled with 2,6-dibromopyridine in the presence of a copper catalyst, such as copper(I) iodide (CuI), often with a ligand like a diamine. cmu.edu While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that proceed at lower temperatures. cmu.edu

The choice between palladium and copper catalysis often depends on substrate scope, functional group tolerance, and cost considerations.

Table of Synthetic Precursors and Reagents

Compound Name Structure Role in Synthesis
This compound Target Molecule
2-Amino-6-bromopyridine Precursor (Bromopyridine derivative)
2,6-Dibromopyridine Precursor (Bromopyridine derivative)
2-Imidazolidinone Precursor (Imidazolidinone building block)
2-Chloroethyl isocyanate Reagent for imidazolidinone ring formation
N-(6-bromopyridin-2-yl)-N'-(2-chloroethyl)urea Intermediate in precursor-based synthesis
6-Bromopyridine N-oxide Precursor for α-ureation
2-Chloro-4,5-dihydroimidazole Reagent for α-ureation
1-(2-Pyridinyl)-2-imidazolidinone Precursor for regioselective bromination
N-Bromosuccinimide (NBS) Brominating agent
Tetrabutylammonium bromide (TBAB) Brominating agent/Electrolyte
Pd(OAc)₂ Palladium catalyst precursor
CuI Copper catalyst precursor

Note: Generic structures are representative and specific examples would be substituted as described in the text.

Cross-Coupling Reactions for Constructing the Pyridyl-Imidazolidinone Linkage

The formation of the C-N bond between the 6-bromo-2-pyridinyl group and the 2-imidazolidinone nitrogen is most effectively accomplished using palladium- or copper-catalyzed cross-coupling reactions. The two most prominent methods in this context are the Buchwald-Hartwig amination and the Ullmann condensation. nih.govmdpi.comorganic-chemistry.org

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines or amides. mdpi.comorganic-chemistry.org This palladium-catalyzed reaction is characterized by its high functional group tolerance and its applicability to a wide range of substrates, including heteroaromatic systems. organic-chemistry.org The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over time, with sterically hindered and electron-rich phosphines often providing superior results. berkeley.edu For the synthesis of this compound, the reaction would involve the coupling of 2,6-dibromopyridine or 2-bromo-6-chloropyridine (B1266251) with 2-imidazolidinone in the presence of a suitable palladium catalyst system. A practical approach for the Buchwald-Hartwig amination of 2-bromopyridines has been developed, highlighting its utility in synthesizing secondary and tertiary aminopyridines that are otherwise difficult to prepare. nih.govresearchgate.net

The Ullmann condensation , a classical copper-catalyzed reaction, provides an alternative route for the formation of C-N bonds. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that employ ligands and proceed at lower temperatures. researchgate.net These reactions are particularly useful for the N-arylation of imidazoles and other nitrogen heterocyles. nih.gov The synthesis of this compound via an Ullmann-type reaction would involve the coupling of a 6-bromo-2-halopyridine with 2-imidazolidinone using a copper catalyst, often in the presence of a ligand and a base. Microwave-assisted Ullmann-type homocoupling reactions of halopyridines have also been explored, demonstrating the potential for rapid synthesis. mdpi.comresearchgate.net

The selection of the appropriate cross-coupling strategy depends on several factors, including the specific substrates, desired reaction conditions, and economic considerations. The table below summarizes typical conditions for related Buchwald-Hartwig and Ullmann-type C-N coupling reactions.

Table 1: Representative Conditions for N-Arylation of Heterocycles

Coupling Reaction Aryl Halide Amine/Amide Catalyst/Ligand Base Solvent Temp. (°C) Yield (%) Ref.
Buchwald-Hartwig Bromobenzene Carbazole [Pd(allyl)Cl]₂ / TrixiePhos t-BuOLi Toluene 100 >95 (conv.) nih.gov
Buchwald-Hartwig Bromobenzene Diphenylamine [Pd(allyl)Cl]₂ / XPhos t-BuONa Toluene 100 >95 (conv.) nih.gov
Buchwald-Hartwig 2-Bromopyridine (B144113) Cyclohexylamine Pd(OAc)₂ / dppp NaOtBu Toluene 80 55-98 researchgate.net
Ullmann-type 2-Bromopyridine Carbazole CuCl / 1-methyl-imidazole t-BuOLi - - High nih.gov
Ullmann-type Aryl Halide 2-Pyridone CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine K₂CO₃ Toluene - - researchgate.net

This table presents data from analogous reactions and is for illustrative purposes. Actual conditions for the synthesis of this compound may vary.

Mechanistic Insights into Catalytic Methodologies

The catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation share some conceptual similarities but differ in the nature of the metal center and the key intermediates.

The Buchwald-Hartwig amination is generally understood to proceed through a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

Oxidative Addition: The palladium(0) complex reacts with the aryl halide (e.g., a 6-bromo-2-halopyridine) to form a palladium(II) intermediate.

Amine/Amide Coordination and Deprotonation: The amine or amide (2-imidazolidinone) coordinates to the palladium(II) center, and subsequent deprotonation by the base generates a palladium(II) amido complex.

Reductive Elimination: The aryl group and the nitrogen of the amido ligand couple, leading to the formation of the desired C-N bond and regeneration of the palladium(0) catalyst.

The nature of the phosphine ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps. Sterically bulky and electron-rich ligands are thought to promote the reductive elimination, which is often the rate-limiting step. berkeley.edu

The Ullmann condensation mechanism is less definitively established than that of the Buchwald-Hartwig reaction and can vary depending on the reaction conditions. A plausible pathway involves a copper(I) species as the active catalyst. The proposed steps include:

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine or amide (2-imidazolidinone) in the presence of a base to form a copper(I) amido complex.

Oxidative Addition or Metathesis: The copper(I) amido complex reacts with the aryl halide. This can be viewed as an oxidative addition to form a copper(III) intermediate, followed by reductive elimination, or as a direct metathesis reaction.

Product Formation and Catalyst Regeneration: The desired N-arylated product is formed, and the copper(I) catalyst is regenerated to continue the cycle.

Ligands, such as diamines or phenanthrolines, are often used to stabilize the copper catalyst and increase its solubility and reactivity. researchgate.netnih.gov

Development of Novel Synthetic Routes

While cross-coupling reactions are the mainstay for the synthesis of compounds like this compound, research into novel synthetic methodologies for imidazolidinones continues to be an active area. These alternative approaches could offer advantages in terms of efficiency, substrate scope, or environmental impact.

One emerging strategy involves the catalytic diamination of unsaturated C-C bonds . This method allows for the construction of the imidazolidinone ring from acyclic precursors. For example, palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes with ureas has been shown to produce chiral imidazolidin-2-ones with high yields and enantioselectivities. mdpi.com This approach, while not directly forming the pyridyl-imidazolidinone bond, represents a novel way to construct the core heterocyclic structure which could then be functionalized.

Another area of development is the intramolecular hydroamination of unsaturated ureas . This method involves the cyclization of a linear urea derivative containing an alkene or alkyne moiety to form the imidazolidinone ring. researchgate.net This strategy offers a different disconnection approach for the synthesis of substituted imidazolidinones.

Furthermore, one-pot, multi-component reactions are gaining attention for their ability to construct complex molecules from simple starting materials in a single synthetic operation. nih.gov The development of a multi-component reaction that could assemble the this compound scaffold from readily available precursors would represent a significant advancement in synthetic efficiency.

These novel routes, while not yet specifically applied to the synthesis of this compound, demonstrate the ongoing efforts to expand the synthetic chemist's toolkit for accessing this important class of heterocyclic compounds.

Structural Elucidation and Spectroscopic Characterization of 1 6 Bromo 2 Pyridinyl 2 Imidazolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Detailed Proton (¹H) NMR Signal Assignments and Analysis

The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of the protons.

Pyridinyl Protons: The 6-bromo-2-pyridinyl group would exhibit a characteristic splitting pattern for its three aromatic protons. These would likely appear as a triplet and two doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the bromine atom and the pyridinyl nitrogen would influence their precise chemical shifts.

Imidazolidinone Protons: The two methylene (B1212753) (-CH₂-) groups of the imidazolidinone ring would likely appear as two distinct multiplets, typically in the range of δ 3.0 to 4.5 ppm. These signals are often complex due to coupling with each other and potentially with the adjacent nitrogen atom. A broad singlet corresponding to the N-H proton of the imidazolidinone ring would also be expected, though its chemical shift can be highly variable depending on the solvent and concentration.

A hypothetical data table for the ¹H NMR signals is presented below, based on typical values for similar structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridinyl-H (H3)7.2 - 7.5d7.5 - 8.0
Pyridinyl-H (H4)7.6 - 7.9t7.5 - 8.0
Pyridinyl-H (H5)7.4 - 7.7d7.5 - 8.0
Imidazolidinone-CH₂ (N-CH₂)3.8 - 4.2m-
Imidazolidinone-CH₂ (C=O-N-CH₂)3.2 - 3.6m-
Imidazolidinone-NH5.0 - 7.0br s-

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments.

Pyridinyl Carbons: Five distinct signals would be expected for the pyridinyl ring. The carbon atom bearing the bromine (C6) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 140-145 ppm. The carbon attached to the imidazolidinone nitrogen (C2) would also be downfield. The remaining three pyridinyl carbons would have chemical shifts in the aromatic region (δ 110-140 ppm).

Imidazolidinone Carbons: The carbonyl carbon (C=O) would be the most downfield signal, typically appearing around δ 155-160 ppm. The two methylene carbons of the imidazolidinone ring would be found in the aliphatic region, generally between δ 40 and 50 ppm.

A hypothetical data table for the ¹³C NMR signals is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O155 - 160
Pyridinyl-C2150 - 155
Pyridinyl-C6140 - 145
Pyridinyl-C4138 - 142
Pyridinyl-C3115 - 120
Pyridinyl-C5110 - 115
Imidazolidinone-CH₂ (N-CH₂)45 - 50
Imidazolidinone-CH₂ (C=O-N-CH₂)40 - 45

Advanced 2D NMR Techniques for Connectivity Elucidation

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. mdpi.combas.bg

COSY: This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the connectivity within the pyridinyl ring and the imidazolidinone ring.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart. nih.gov This would be key in connecting the pyridinyl and imidazolidinone moieties by showing correlations between the pyridinyl protons and the imidazolidinone carbons, and vice-versa.

Dynamic NMR Studies of Related Imidazolidinone Systems

Dynamic NMR (DNMR) studies on related N-aryl-imidazolidinones have been conducted to investigate conformational changes, such as restricted rotation around the N-C(aryl) bond. researchgate.nettci-thaijo.org For this compound, variable temperature NMR experiments could potentially reveal information about the energy barrier to rotation around the bond connecting the pyridine (B92270) ring to the imidazolidinone nitrogen. This would provide insights into the molecule's conformational flexibility in solution.

X-ray Crystallography for Solid-State Molecular Architecture

While no crystal structure for this compound has been reported, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state.

Determination of Crystal Structure and Molecular Conformation

A successful single-crystal X-ray diffraction experiment would provide precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the imidazolidinone ring would be determined, revealing the preferred orientation of these two rings relative to each other in the crystal lattice.

Intermolecular Interactions: Information about how the molecules pack in the crystal, including any hydrogen bonding involving the imidazolidinone N-H group and potential halogen bonding involving the bromine atom.

This data would be invaluable for understanding the molecule's shape and the non-covalent forces that govern its solid-state assembly.

Analysis of Intermolecular Interactions and Packing Arrangements

The 2-imidazolidinone ring is a key participant in hydrogen bonding. The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl (C=O) group is an effective hydrogen bond acceptor. This can lead to the formation of robust intermolecular hydrogen bonds, often resulting in well-defined supramolecular structures such as chains or dimers. For instance, in the crystal structure of 2-imidazolidinone itself, extensive N-H···O=C hydrogen bonding is a dominant feature of its packing.

The 6-bromopyridinyl group introduces other significant interactions. The bromine atom, with its electrophilic region known as a σ-hole, can participate in halogen bonding with nucleophilic atoms like the carbonyl oxygen or the nitrogen atoms of neighboring molecules. Studies on other brominated pyridine derivatives have revealed the importance of Br···N or Br···O interactions in directing crystal packing. nih.govresearchgate.net Furthermore, weak C-H···N and C-H···Br hydrogen bonds are also plausible, contributing to the stability of the crystal structure. researchgate.net

The aromatic nature of the pyridine ring allows for potential π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent pyridine rings overlap, would further stabilize the packing arrangement, often in a "herringbone" or offset stacked fashion. mdpi.com The interplay of these various non-covalent interactions dictates the three-dimensional architecture of the crystal, influencing its physical properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₈H₈BrN₃O), the exact monoisotopic mass can be calculated.

A key feature in the mass spectrum of this compound would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity and separated by two mass units. youtube.com

Electron impact ionization would likely lead to the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pathways can be predicted based on the stability of the resulting ions. libretexts.org Common fragmentation patterns for this molecule would likely involve:

Cleavage of the N-C bond between the pyridine ring and the imidazolidinone ring, leading to the formation of ions corresponding to the [6-bromopyridinyl]⁺ fragment and the [2-imidazolidinone]⁺ fragment.

Fragmentation of the imidazolidinone ring , which could involve the loss of small neutral molecules like CO or ethene.

Fragmentation of the bromopyridine ring , which might involve the loss of the bromine atom or HCN.

The relative intensities of these fragment ions would depend on their stability. For example, fragments that result in the formation of stable carbocations or acylium ions are often more abundant. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Predicted Fragment IonNotes
241/243[C₈H₈BrN₃O]⁺Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine.
156/158[C₅H₃BrN]⁺Fragment corresponding to the 6-bromopyridinyl cation.
85[C₃H₅N₂O]⁺Fragment corresponding to the protonated 2-imidazolidinone cation.
57[C₂H₅N₂]⁺A likely fragment from the imidazolidinone ring after loss of CO.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a combination of the characteristic absorption bands for both the 2-imidazolidinone and 6-bromopyridine moieties.

The 2-imidazolidinone ring will exhibit distinct vibrational modes. A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. The N-H stretching vibration of the secondary amine in the ring is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The broadening is typically due to intermolecular hydrogen bonding. The C-N stretching vibrations within the ring would likely be observed in the 1200-1350 cm⁻¹ region. nist.govrsc.org

The 6-bromopyridinyl group will also contribute characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically result in several bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3400N-H Stretch2-Imidazolidinone
>3000Aromatic C-H Stretch6-Bromopyridine
1700-1750C=O Stretch2-Imidazolidinone
1400-1600C=C and C=N Stretch6-Bromopyridine
1200-1350C-N Stretch2-Imidazolidinone
500-650C-Br Stretch6-Bromopyridine

This theoretical spectroscopic analysis, based on established principles and data from related compounds, provides a robust framework for the identification and characterization of this compound, pending future experimental verification.

Chemical Reactivity and Transformative Derivatization of 1 6 Bromo 2 Pyridinyl 2 Imidazolidinone

Reactions at the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the 6-position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of aryl halides, particularly those on heteroaromatic systems, making it susceptible to a variety of substitution and coupling reactions.

Nucleophilic Substitutions and Electrophilic Activation

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom on 2-bromopyridines can be challenging, the reactivity can be enhanced by the presence of activating groups or through specific reaction conditions. For instance, in related systems, nucleophilic substitution has been achieved with various amines.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyridine derivative with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. libretexts.orgorganic-chemistry.org This method has been successfully applied to various 6-bromo- and 6-chloroimidazo[1,2-a]pyridines, which are structurally related to the title compound, to produce a range of aryl- and heteroaryl-substituted products in high yields, often enhanced by microwave irradiation. imist.ma The choice of catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃, can be crucial for achieving high conversion and yield, depending on the specific substrates. organic-chemistry.orgimist.ma

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It couples the bromopyridine with a primary or secondary amine. organic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. nih.gov Practical methods have been developed for the amination of 2-bromopyridines with various amines, including volatile ones, using catalyst systems like Pd₂(dba)₃ with ligands such as (±)-BINAP or dppp, in the presence of a base like NaOBut. nih.govchemspider.comamazonaws.com These reactions provide an efficient route to N-aryl and N-heteroaryl amines, which are important structures in medicinal chemistry. chemspider.comamazonaws.com

Table 1: Examples of Metal-Mediated Cross-Coupling Reactions on Related Bromopyridine Systems This table is illustrative and based on reactions of similar 2-bromopyridine (B144113) scaffolds.

Reaction Type Coupling Partner Catalyst System Base Product Type Reference(s)
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ K₂CO₃ 6-Aryl-2-pyridinyl derivative imist.ma
Suzuki-Miyaura Heteroarylboronic acid Pd(OAc)₂/PPh₃ K₂CO₃ 6-Heteroaryl-2-pyridinyl derivative imist.ma
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃ / BINAP NaOBut N-(6-(2-pyridinyl)) amine chemspider.com
Buchwald-Hartwig Cyclopropylamine Pd(OAc)₂ / dppp NaOBut 6-(Cyclopropylamino)-2-pyridinyl derivative amazonaws.com

Formation of Organometallic Intermediates (e.g., Lithiation, Zincation)

The bromine atom can be exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process creates a potent nucleophilic organometallic intermediate that can react with a wide variety of electrophiles.

Lithiation: Reaction with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures can result in the formation of a 6-lithio-2-pyridinyl species. This intermediate is highly reactive and can be quenched with electrophiles like aldehydes, ketones, carbon dioxide, or other carbon and heteroatom electrophiles to introduce new functional groups. Selective monolithiation at the 2-position of 2,5-dibromopyridine (B19318) has been demonstrated, showcasing the feasibility of such transformations. researchgate.net

Zincation: The corresponding organozinc intermediates can also be formed, often via the lithiated species, which may offer advantages in terms of functional group tolerance and reactivity. These organozinc reagents can then participate in subsequent reactions, such as Negishi coupling.

Reactions Involving the Imidazolidinone Moiety

The imidazolidinone ring itself provides further opportunities for chemical modification, allowing for derivatization at the nitrogen atoms or transformation of the carbonyl group.

Functionalization at the Nitrogen Atoms (N-alkylation, N-acylation)

The imidazolidinone ring contains an N-H bond that can be functionalized. The nitrogen atom, being part of an amide-like system, can be deprotonated with a suitable base and subsequently reacted with an electrophile.

N-Alkylation: The introduction of an alkyl group at the N3 position can be achieved by treating the compound with a base followed by an alkyl halide. This reaction would yield N-alkylated derivatives, expanding the structural diversity of the scaffold.

N-Acylation: Similarly, acylation at the N3 position can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. This modification introduces an acyl group, which can influence the compound's electronic and steric properties.

Transformations of the Carbonyl Group

The carbonyl group of the imidazolidinone ring is a potential site for various chemical transformations, although it is generally less reactive than a ketone carbonyl due to resonance with the adjacent nitrogen atoms.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the imidazolidinone ring into an ethylenediamine (B42938) derivative.

Addition of Organometallics: While challenging, the addition of highly reactive organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group could potentially lead to ring-opened products or the formation of tertiary alcohols, depending on the reaction conditions and subsequent workup.

The synthesis and reactivity of imidazolidin-2-ones are of significant interest due to their prevalence in biologically active compounds and their use as synthetic intermediates. mdpi.com Various catalytic methods have been developed for their synthesis, highlighting the importance of this heterocyclic core in modern organic chemistry. mdpi.comnih.gov

Ring-Opening and Rearrangement Reactions

The structural integrity of the imidazolidinone ring in 1-(6-bromo-2-pyridinyl)-2-imidazolidinone is generally robust; however, under specific conditions, it can undergo ring-opening reactions. The imidazolidinone ring is known to be relatively stable and resistant to hydrolysis, but cleavage can be induced under harsh conditions, such as high temperatures in the presence of a strong acid or base. rsc.orgresearchgate.net For instance, acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the cleavage of a C-N bond, ultimately yielding the corresponding ethylenediamine derivative.

While specific rearrangement reactions of this compound have not been extensively documented, the broader class of N-aryl nitrogen heterocycles is known to undergo various rearrangements. nih.govnih.gov For example, under thermal or acid-catalyzed conditions, rearrangements analogous to the Hofmann-Martius rearrangement could potentially occur, leading to the migration of substituents. nih.gov The presence of the pyridine ring and the bromine atom could influence the electronic landscape of the molecule, potentially facilitating or hindering such rearrangements. Further investigation is required to determine the specific conditions under which this compound might undergo such transformative reactions.

Reaction Type General Conditions Potential Products Notes
Acid-Catalyzed Ring OpeningConcentrated HCl or H2SO4, heatN-(6-Bromopyridin-2-yl)ethane-1,2-diamineThe imidazolidinone ring is generally stable; harsh conditions are likely required. researchgate.net
Base-Catalyzed Ring OpeningConcentrated NaOH or KOH, heatN-(6-Bromopyridin-2-yl)ethane-1,2-diamineSimilar to acid hydrolysis, requires forcing conditions.
Potential RearrangementThermal or Lewis/Brønsted acid catalysisIsomeric pyridinyl-imidazolidinone derivativesPlausible based on rearrangements of other N-aryl heterocycles, but not specifically reported for this compound. nih.gov

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound makes regioselective and chemoselective functionalization a key aspect of its chemistry. The pyridine ring, in particular, is a focal point for such transformations.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgorganic-chemistry.org In the case of this compound, the imidazolidinone moiety can act as a directed metalation group (DMG). The carbonyl oxygen and the adjacent nitrogen atom of the imidazolidinone ring can chelate to a strong base, such as an organolithium reagent, directing deprotonation to the ortho position on the pyridine ring (C3). researchgate.netuwindsor.ca

The reaction is typically carried out at low temperatures in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), using a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent nucleophilic addition to the pyridine ring. uwindsor.ca The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C3 position with high regioselectivity.

The bromine atom at the C6 position can also influence the reactivity, potentially undergoing lithium-halogen exchange. However, the directing effect of the imidazolidinone group generally favors ortho-lithiation over this pathway under carefully controlled conditions.

Electrophile Reagent Product (Functional Group at C3)
Alkyl HalideR-X-R (Alkyl)
Aldehyde/KetoneRCHO / RCOR'-CH(OH)R / -C(OH)RR' (Hydroxyalkyl)
Carbon DioxideCO2-COOH (Carboxylic Acid)
DisulfideRSSR-SR (Thioether)
IodineI2-I (Iodo)

The pyridyl-imidazolidinone scaffold as a whole exerts significant control over the molecule's reactivity. The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution and deprotonation (metalation). The imidazolidinone moiety, being an N-acyl group, is a moderately strong directing group for ortho-metalation. organic-chemistry.org Its ability to form a stable chelate with the lithium base is key to its directing power. researchgate.net

The bromine atom at C6 further enhances the acidity of the pyridine ring protons and provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The chemoselectivity between ortho-metalation at C3 and cross-coupling at C6 can often be controlled by the choice of reagents and reaction conditions. For instance, DoM is favored by strong lithium bases at low temperatures, while palladium-catalyzed cross-coupling reactions are performed in the presence of a suitable palladium catalyst, ligand, and base.

Synthesis of Analogs and Derivatives for Structure-Reactivity Studies

The synthesis of analogs and derivatives of this compound is crucial for conducting structure-reactivity relationship (SAR) studies, which are vital in fields like medicinal chemistry. nih.govnih.gov These studies help in understanding how modifications to the chemical structure affect the compound's reactivity and biological activity.

Derivatives can be synthesized through various strategies:

Functionalization of the Pyridine Ring: As discussed, DoM followed by electrophilic quench allows for the introduction of a wide array of substituents at the C3 position. The bromine at C6 can be replaced with various groups using palladium-catalyzed cross-coupling reactions.

Modification of the Imidazolidinone Ring: The N-H protons of the imidazolidinone ring can be substituted with alkyl or aryl groups. Additionally, the core imidazolidinone structure can be altered, for example, by synthesizing analogs with different ring sizes or substituents on the ethylene (B1197577) backbone.

Synthesis from Modified Precursors: Analogs can also be prepared by starting with appropriately substituted pyridines or imidazolidinones. For example, using a different 2-aminopyridine (B139424) derivative in the initial synthesis would lead to a corresponding analog.

Derivative Type Synthetic Strategy Example Starting Materials
C3-Substituted AnalogDirected ortho-metalation and electrophilic quenchThis compound, LDA, Electrophile
C6-Substituted AnalogPalladium-catalyzed cross-couplingThis compound, Boronic acid/ester, Pd catalyst
N-Alkylated ImidazolidinoneAlkylation of the imidazolidinone nitrogenThis compound, NaH, Alkyl halide
Varied Pyridine RingSynthesis from a different aminopyridine2-Amino-6-chloropyridine, 2-Chloroethyl isocyanate

The systematic synthesis and evaluation of these derivatives would provide valuable insights into the electronic and steric factors that govern the reactivity of the this compound scaffold.

Theoretical and Computational Chemistry of 1 6 Bromo 2 Pyridinyl 2 Imidazolidinone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 1-(6-bromo-2-pyridinyl)-2-imidazolidinone, offering a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the molecule's electronic properties and reaction pathways.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are crucial in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the determination of activation energies, thereby elucidating reaction mechanisms. For instance, in related heterocyclic systems, DFT has been successfully employed to study nucleophilic substitution reactions. By modeling the interaction of nucleophiles with the bromopyridine ring, it is possible to predict the most likely pathways and the structures of the transition states involved. While specific studies on the reaction mechanisms of this compound are not extensively documented, analogies can be drawn from computational studies on similar brominated aromatic heterocycles. These studies often reveal the influence of the bromine substituent and the nitrogen atom in the pyridine (B92270) ring on the regioselectivity and kinetics of reactions.

Prediction of Molecular Geometry and Electronic Structure

The geometric parameters and electronic structure of this compound can be precisely predicted using DFT. These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), are key outputs of DFT studies.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a structurally related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations have determined the HOMO-LUMO gap to be 4.343 eV. nih.govresearchgate.net This value provides an estimate for the electronic stability of the bromopyridinyl moiety. The MEP map would visually represent the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

ParameterPredicted Value (Illustrative)
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)
Dipole Moment(Value in Debye)

Note: The values in this table are illustrative and would be derived from specific DFT calculations on this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of this compound, including the flexibility of its ring systems and the potential for different isomeric forms.

Exploration of Tautomeric Equilibria and Isomerism

Tautomerism is a potential consideration for the imidazolidinone ring, which could theoretically exist in an alternative enol form. Computational studies can predict the relative energies of these tautomers, thereby determining the predominant species under different conditions. For N-aryl substituted imidazolidinones, the amide tautomer is generally the most stable form. Quantum chemical calculations can quantify the energy difference between the keto and enol tautomers, providing a clear picture of the tautomeric equilibrium.

Conformational Landscapes of the Imidazolidinone Ring

Dihedral AngleEnergy Barrier (Illustrative)
C(pyridine)-N-C(imidazolidinone)-N(Value in kcal/mol)
N-C-N-C(carbonyl)(Value in kcal/mol)

Note: The values in this table are illustrative and would be derived from specific conformational analysis of this compound.

Application of Reactivity Models (e.g., Aryne Distortion Model for Bromopyridine Reactivity)

The reactivity of the 6-bromopyridine moiety can be rationalized using specific theoretical models. The aryne distortion model is particularly relevant for predicting the regioselectivity of reactions involving pyridyne intermediates, which can be formed from 6-bromopyridines. nih.gov This model posits that substituents on the aryne ring can distort the triple bond, leading to a preference for nucleophilic attack at one of the two carbons of the aryne. nih.gov

In the case of a 3,4-pyridyne generated from a precursor similar to this compound, the position of the nitrogen atom and other substituents would influence the geometry of the pyridyne. DFT calculations can be used to predict the optimized geometry of the pyridyne intermediate, revealing any distortion in the bond angles of the aryne. nih.gov This distortion, in turn, dictates the regioselectivity of subsequent nucleophilic addition or cycloaddition reactions. nih.gov The model has been successfully applied to explain the regiochemical outcomes in the reactions of various substituted pyridynes, providing a powerful predictive tool for synthetic chemists. nih.govnih.gov

Computational Insights into Spectroscopic Properties

In the absence of extensive experimental spectroscopic data for this compound, computational chemistry serves as a powerful predictive tool. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the theoretical investigation of molecular properties, including the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These computational models provide valuable insights into the relationship between the molecular structure and its spectroscopic signatures.

The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. Methods like DFT with hybrid functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. dtic.mil Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic behavior.

Simulated Vibrational Spectroscopy (IR)

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculations, performed on the optimized geometry, can predict the positions and relative intensities of absorption bands. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the assumptions of a harmonic oscillator model and the absence of environmental effects in the gas-phase calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net For a molecule like this compound, key vibrational modes would include the C=O stretching of the imidazolidinone ring, C-N stretching, C-H bending, and vibrations associated with the bromopyridinyl ring system.

Below is a hypothetical table illustrating how computed vibrational data for the primary functional groups of the title compound would be presented.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found for this compound.)

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IntensityVibrational Assignment
30502928LowAromatic C-H Stretch (Pyridinyl)
29802861MediumAliphatic C-H Stretch (Imidazolidinone)
17851714HighC=O Stretch (Urea carbonyl)
16101546MediumC=N/C=C Stretch (Pyridinyl ring)
14501392MediumCH₂ Scissoring (Imidazolidinone)
12801229HighC-N Stretch (Aryl-N)
10501008MediumC-Br Stretch

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating nuclear magnetic shielding tensors. nih.govacs.org These calculations are typically performed at a DFT level of theory, often using functionals like B3LYP or WP04, and may include a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate experimental conditions. nih.govgithub.io The computed shielding tensors (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ(ref) - σ(calc). acs.org This allows for the prediction of chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra.

The following tables provide a hypothetical representation of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found for this compound.)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3' (Pyridinyl)7.55d
H-4' (Pyridinyl)7.70t
H-5' (Pyridinyl)7.20d
H-4 (Imidazolidinone)3.95t
H-5 (Imidazolidinone)3.50t

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found for this compound.)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (C=O)155.0
C-448.5
C-540.0
C-2' (Pyridinyl)158.0
C-3' (Pyridinyl)110.0
C-4' (Pyridinyl)140.0
C-5' (Pyridinyl)115.0
C-6' (Pyridinyl)142.0

Simulated Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govmdpi.comacs.org By calculating the excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com These calculations help identify the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of molecules with aromatic rings and lone pairs, such as the title compound. nih.gov The choice of functional and the inclusion of a solvent model are critical for achieving accurate predictions that correlate well with experimental spectra. mdpi.comresearchgate.net

A hypothetical table of TD-DFT results is presented below to show how such data would be organized.

Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational studies were found for this compound.)

Predicted λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2950.45HOMO -> LUMOπ -> π
2400.28HOMO-1 -> LUMOπ -> π
2150.15HOMO-2 -> LUMO+1n -> π*

Synthetic Utility and Potential Applications of 1 6 Bromo 2 Pyridinyl 2 Imidazolidinone

Building Block in Organic Synthesis

The presence of the 6-bromo-2-pyridinyl moiety makes 1-(6-bromo-2-pyridinyl)-2-imidazolidinone a valuable precursor for the synthesis of more complex molecules. The bromine atom can be readily substituted through a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

The strategic positioning of the bromine atom on the pyridine (B92270) ring allows this compound to serve as a key starting material for the synthesis of a wide array of more elaborate heterocyclic structures. Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl halides, and 6-bromopyridine derivatives are known to be excellent substrates for such transformations. beilstein-journals.orgbeilstein-journals.org

A variety of established palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, can be employed to replace the bromine atom with aryl, heteroaryl, alkyl, or alkynyl groups. youtube.comrsc.org This enables the generation of a diverse library of 1-(6-substituted-2-pyridinyl)-2-imidazolidinone derivatives, each with unique electronic and steric properties. For instance, Suzuki coupling with various boronic acids would yield biaryl structures, while Sonogashira coupling with terminal alkynes would introduce acetylenic functionalities, which can be further elaborated. beilstein-journals.org

The following table illustrates the potential for diversification of the this compound scaffold using common cross-coupling reactions.

Reaction Type Coupling Partner Potential Product Structure
Suzuki-MiyauraArylboronic acid1-(6-Aryl-2-pyridinyl)-2-imidazolidinone
StilleOrganostannane1-(6-Alkyl/Aryl-2-pyridinyl)-2-imidazolidinone
HeckAlkene1-(6-Alkenyl-2-pyridinyl)-2-imidazolidinone
SonogashiraTerminal alkyne1-(6-Alkynyl-2-pyridinyl)-2-imidazolidinone
Buchwald-HartwigAmine1-(6-Amino-2-pyridinyl)-2-imidazolidinone

This table represents potential transformations based on the known reactivity of 6-bromopyridines.

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to engage in hydrogen bonding. organic-chemistry.orgsigmaaldrich.com this compound can serve as a valuable intermediate for the synthesis of more complex nitrogen-containing scaffolds. The bromo substituent can be displaced by nitrogen nucleophiles through reactions like the Buchwald-Hartwig amination, providing access to a range of 6-amino-substituted pyridinyl imidazolidinones. georgiasouthern.edu These amino derivatives can then be further functionalized to construct more intricate molecular architectures.

Furthermore, the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives often starts from 2-aminopyridines, which can be accessed from their bromo-substituted precursors. nih.govnih.gov This suggests that this compound could potentially be converted to a 2-amino derivative, which could then undergo cyclization reactions to form fused heterocyclic systems. For example, reaction with α-haloketones could lead to the formation of imidazo[1,2-a]pyridine-fused imidazolidinones, a class of compounds with potential biological activity.

Ligand in Coordination Chemistry

The nitrogen atoms within the this compound structure, particularly the pyridine nitrogen, possess lone pairs of electrons that can be donated to metal centers, making the compound a potential ligand in coordination chemistry.

Imidazolidinones are a key structural motif in many chiral auxiliaries and catalysts used in asymmetric synthesis. bioorg.orgmdpi.com The imidazolidinone ring can be synthesized from chiral 1,2-diamines, leading to enantiomerically pure ligands. nih.gov If a chiral version of this compound were synthesized, the resulting metal complexes could potentially be used as catalysts for asymmetric transformations. The combination of a chiral imidazolidinone scaffold with the coordinating pyridine unit could create a well-defined chiral environment around the metal center, enabling enantioselective catalysis. Furthermore, the bromo substituent provides a handle for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Role in Chemical Library Design and Combinatorial Chemistry

The reactivity of the bromine atom in this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry approaches could be employed to react the parent compound with a large and diverse set of building blocks via the aforementioned cross-coupling reactions. This would allow for the rapid synthesis of a large number of analogues with varied substituents at the 6-position of the pyridine ring. Such libraries are invaluable in the drug discovery process for identifying new lead compounds with desired biological activities. The synthesis of libraries of related 1-(pyridin-2-yl)imidazolidin-2-ones has been reported, demonstrating the feasibility of this approach for exploring the chemical space around this scaffold. umich.edu

Q & A

Basic: What are the recommended synthetic routes for 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone?

The synthesis of bromo-substituted imidazolidinones often involves nucleophilic substitution or cyclization reactions. For example, similar compounds like 1,3-dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one are synthesized by reacting bromo-precursors with benzyl chloride in DMF using potassium carbonate as a base . For this compound, a plausible route could involve:

Bromination : Introducing bromine at the 6-position of 2-pyridinyl via electrophilic substitution.

Cyclization : Coupling the brominated pyridine with urea derivatives under basic conditions to form the imidazolidinone ring.
Key reagents include DMF as a solvent and potassium carbonate to deprotonate intermediates. Purity can be verified via GC/MS (>95% purity threshold is common) .

Basic: How can researchers characterize the purity and structure of this compound?

Characterization typically involves:

  • Chromatography : GC/MS or HPLC to assess purity (>95% by GC is standard) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm the bromine position on the pyridine ring and the imidazolidinone backbone.
    • Mass Spectrometry : High-resolution MS to verify molecular weight (expected for C8_8H8_8BrN3_3O: ~258.0 g/mol).
  • Elemental Analysis : To validate the Br content (~31% of total mass).
    Refer to SDBS Library standards for spectral comparisons .

Basic: What are the stability considerations for this compound under laboratory conditions?

Bromo-aromatic compounds are sensitive to light and heat. For this compound:

  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent degradation .
  • Degradation Pathways : Bromine may hydrolyze under acidic/alkaline conditions, forming hydroxyl or amine derivatives. Monitor via TLC or HPLC .
  • Hygroscopicity : If the compound absorbs moisture (common in imidazolidinones), use desiccants like silica gel .

Advanced: How does the bromine substituent influence the compound's reactivity compared to chloro analogs?

Bromine's larger atomic radius and lower electronegativity vs. chlorine alter reactivity:

  • Nucleophilic Substitution : Bromo derivatives react faster in SNAr (nucleophilic aromatic substitution) due to better leaving-group ability. For example, 6-bromo-pyridinyl derivatives undergo substitution with amines or thiols at milder conditions than chloro analogs .
  • Electrophilic Reactions : Bromine deactivates the pyridine ring, reducing electrophilic substitution rates.
  • Environmental Persistence : Brominated metabolites (e.g., imidacloprid-urea analogs) may persist longer in soil than chlorinated ones, requiring tailored biodegradation studies .

Advanced: What experimental strategies can resolve contradictions in degradation studies of related imidazolidinones?

Conflicting degradation data (e.g., variable metabolite profiles) may arise from differing experimental conditions:

  • pH Variability : Adjust buffer systems (pH 4–9) to simulate environmental conditions and identify dominant pathways .
  • Oxidative vs. Reductive Media : Use H2_2O2_2/UV for oxidation or NaBH4_4 for reduction to map degradation products.
  • Isotopic Labeling : 13C^{13}C-labeling of the imidazolidinone ring can track fragment retention in LC-MS studies .

Advanced: How can computational methods predict the biological activity of this compound?

  • Docking Studies : Model interactions with targets like insect nicotinic acetylcholine receptors (nAChRs), given structural similarity to imidacloprid metabolites .
  • QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity using descriptors like Hammett constants or logP values.
  • Metabolic Prediction : Software like Meteor (Lhasa Ltd.) can simulate phase I/II metabolism pathways .

Advanced: What are the challenges in scaling up synthesis without compromising yield?

  • Side Reactions : Bromine displacement during cyclization can form by-products like 2-pyridone derivatives. Optimize reaction time and temperature (e.g., 60–80°C in DMF) .
  • Purification : Use column chromatography with ethyl acetate/hexane (1:1) to isolate the product .
  • Catalyst Selection : Palladium catalysts may enhance coupling efficiency in multi-step syntheses .

Advanced: How does the compound interact with soil matrices in environmental fate studies?

  • Sorption-Desorption : Apply Freundlich isotherms (log Kf_f ~1.5–2.0) to quantify binding to organic matter in soil. Compare with imidacloprid-urea data (Kf_f = 1.8–2.3) .
  • Leaching Potential : Low water solubility (<1 g/L) suggests limited mobility, but column studies with sandy loam are recommended .

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